

The Occurrence of Glucosylated Caffeoylquinic Acids in Ilex Species: A Technical Guide

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Compound of Interest

Compound Name: 5-O-(3'-O-Glucosylcaffeoyl)quinic acid

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This technical guide provides a comprehensive overview of the current knowledge on the occurrence of caffeoylquinic acids (CQAs), with a special focus on their glucosylated derivatives, in various species of the *Ilex* genus. While the presence of mono-, di-, and tri-caffeoylquinic acids is well-documented and these compounds are abundant in species like *Ilex paraguariensis* (Yerba Mate), *Ilex aquifolium* (European Holly), and *Ilex pubescens* (Maodongqing), the specific investigation into their glucosylated forms is an emerging area of research.

Qualitative analysis of Argentinian maté (*Ilex paraguariensis*) has confirmed the presence of at least two caffeoyl-glucoside isomers. However, to date, the broader distribution of these glucosylated compounds across the *Ilex* genus and their quantitative levels have not been extensively reported in scientific literature. This guide, therefore, summarizes the available quantitative data for the more prevalent non-glucosylated caffeoylquinic acids to provide a foundational understanding of this class of compounds in *Ilex*. Furthermore, it details the established experimental protocols for the analysis of these phenolic compounds and illustrates the biosynthetic pathways and analytical workflows.

Quantitative Data on Caffeoylquinic Acids in Ilex Species

Due to the limited availability of quantitative data for glucosylated caffeoylquinic acids, the following table summarizes the concentrations of their more commonly reported non-glucosylated parent compounds in various Ilex species. This data serves as a strong indicator of the potential for finding glucosylated derivatives in these plants.

Ilex Species	Plant Part	Compound	Concentration Range	Reference
Ilex paraguariensis	Leaves (beverage)	3-O-caffeoylquinic acid (Neochlorogenic acid)	122 - 242 µg/mL	[1]
		4-O-caffeoylquinic acid (Cryptochlorogenic acid)	103 - 188 µg/mL	[1]
		5-O-caffeoylquinic acid (Chlorogenic acid)	164 - 263 µg/mL	[1]
		3,5-di-O-caffeoylquinic acid	103 - 167 µg/mL	[1]
		4,5-di-O-caffeoylquinic acid	206 - 289 µg/mL	[1]
Ilex aquifolium	Leaves	Chlorogenic acid	~9.58 mg/g	[2]
		Neochlorogenic acid	~1.38 mg/g	[2]
		Cryptochlorogenic acid	~0.64 mg/g	[2]
Ilex meserveae	Leaves	Chlorogenic acid	~7.76 mg/g	[2]
		Neochlorogenic acid	~11.81 mg/g	[2]

Cryptochlorogenic acid	~4.46 mg/g	[2]		
Ilex pubescens	Leaves	3,4-di-O-caffeoylquinic acid	Present	[3]
3,5-di-O-caffeoylquinic acid	Present	[3]		
4,5-di-O-caffeoylquinic acid	Present	[3]		
3,4,5-tri-O-caffeoylquinic acid	Present	[3]		

Note: The presence of two unquantified caffeoyl-glucoside isomers has been reported in *Ilex paraguariensis*.

Experimental Protocols

The analysis of caffeoylquinic acids and their glucosylated derivatives in *Ilex* species typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

A representative protocol for the extraction of phenolic compounds from *Ilex* leaves is as follows:

- **Milling:** Dried and powdered *Ilex* leaves (approximately 1 g) are homogenized to a fine powder.
- **Solvent Extraction:** The powdered material is extracted with 20 mL of 80% aqueous methanol.

- **Sonication:** The mixture is sonicated for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
- **Centrifugation:** The extract is centrifuged at 4000 rpm for 15 minutes.
- **Filtration:** The supernatant is collected and filtered through a 0.45 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

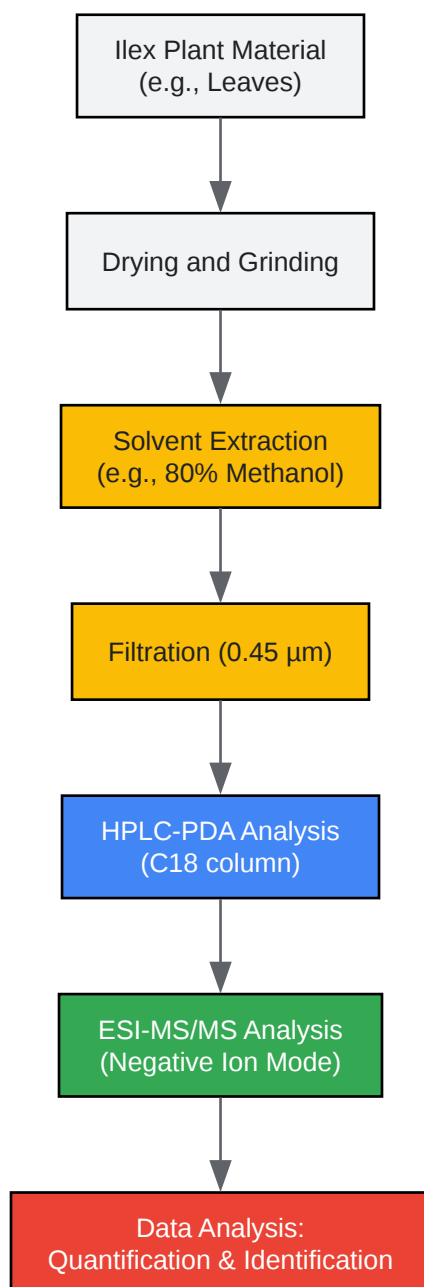
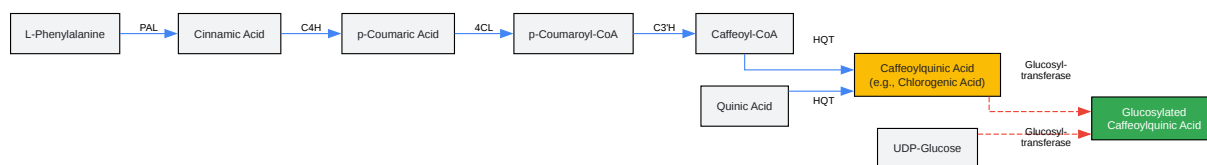
- **System:** A standard HPLC system equipped with a photodiode array (PDA) detector is used.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.
- **Mobile Phase:** A gradient elution is typically used with:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile
- **Gradient Program:**
 - 0-10 min: 10-25% B
 - 10-30 min: 25-50% B
 - 30-40 min: 50-10% B
- **Flow Rate:** 1.0 mL/min
- **Detection:** The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm), with specific monitoring at approximately 325 nm for caffeoylquinic acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

- **Ionization Mode:** ESI is typically performed in the negative ion mode for the analysis of phenolic acids.
- **Mass Analyzer:** A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer can be used.
- **Data Acquisition:** Data is acquired in full scan mode to identify the molecular ions of the compounds of interest. For structural elucidation, tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns. Glucosylated caffeoylquinic acids would be expected to show a neutral loss of a hexose residue (162 Da).

Visualizations

Biosynthetic Pathway of Glucosylated Caffeoylquinic Acids



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